REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][C:12]([OH:14])=O.C(Cl)(Cl)[Cl:16]>>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][C:12]([Cl:16])=[O:14]
|
Name
|
|
Quantity
|
2.47 g
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)CC(=O)O
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Name
|
(±)-trans-[2-(4-methyl-1-piperazinyl)]cyclohexanol
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid which
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for 11 hours under nitrogen
|
Duration
|
11 h
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is partitioned between 1M hydrochloric acid (100 mL) and ether (60 mL)
|
Type
|
CUSTOM
|
Details
|
The ether layer is separated
|
Type
|
WASH
|
Details
|
the aqueous is washed with more ether (2×30 mL)
|
Type
|
ADDITION
|
Details
|
basified by the addition of 50% sodium hydroxide solution
|
Type
|
EXTRACTION
|
Details
|
This is then extracted with ether (4×30 mL)
|
Type
|
WASH
|
Details
|
the combined ether extracts are washed repeatedly with water
|
Type
|
CUSTOM
|
Details
|
to remove any unreacted aminoalcohol
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether containing the product is then dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is removed
|
Type
|
CUSTOM
|
Details
|
to leave the crude free ester
|
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)CC(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |